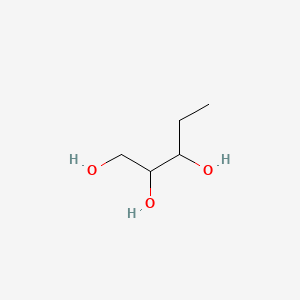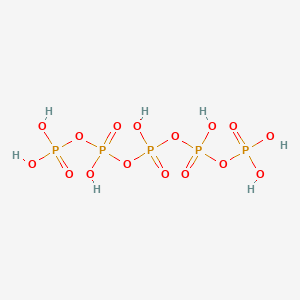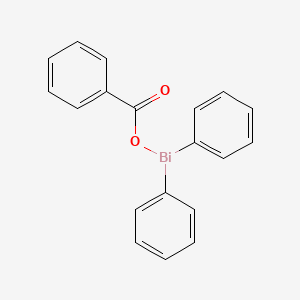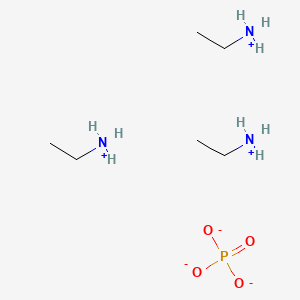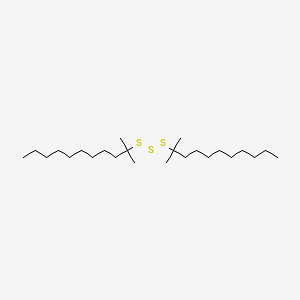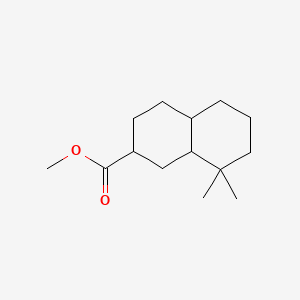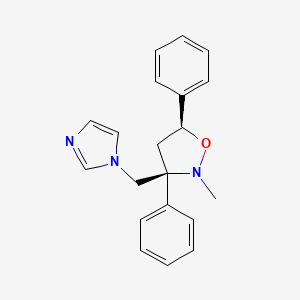
3,5-Diphenyl-3-(1H-imidazl-1-ylmethyl)-2-methylisoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is a chemical compound that belongs to the class of substituted 2-methylisoxazolines This compound is characterized by the presence of two phenyl groups, an imidazole ring, and a methylisoxazolidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl and imidazole groups with a methylisoxazolidine moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
類似化合物との比較
Similar Compounds
3,5-Diphenyl-2-methylisoxazolidine: Lacks the imidazole ring, resulting in different chemical properties and applications.
3-(1H-Imidazol-1-ylmethyl)-2-methylisoxazolidine: Lacks the phenyl groups, leading to variations in its reactivity and biological activity.
2-Methyl-3,5-diphenylisoxazolidine: Similar structure but with different positioning of the functional groups, affecting its overall properties.
Uniqueness
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is unique due to the presence of both phenyl groups and an imidazole ring, which confer distinct chemical and biological properties
特性
CAS番号 |
113614-46-3 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC名 |
(3S,5S)-3-(imidazol-1-ylmethyl)-2-methyl-3,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H21N3O/c1-22-20(15-23-13-12-21-16-23,18-10-6-3-7-11-18)14-19(24-22)17-8-4-2-5-9-17/h2-13,16,19H,14-15H2,1H3/t19-,20+/m0/s1 |
InChIキー |
ZLCZSNKZIIEUBS-VQTJNVASSA-N |
異性体SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=CC=C4 |
正規SMILES |
CN1C(CC(O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


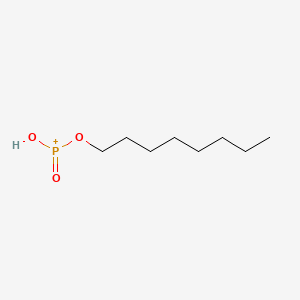


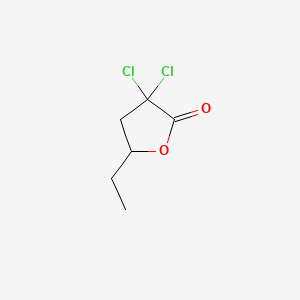

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
